3-[(Cyclopropylmethyl)sulfanyl]phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(cyclopropylmethylsulfanyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8,11H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUIFMVWQCDXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSC2=CC=CC(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Cyclopropylmethyl Sulfanyl Phenol and Its Analogs
Retrosynthetic Analysis of 3-[(Cyclopropylmethyl)sulfanyl]phenol
A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis by disconnecting the target molecule into simpler, commercially available starting materials. The most logical disconnection is at the C-S bond, which can be broken in two ways, leading to two primary synthetic strategies.
Disconnection 1: This involves breaking the bond between the sulfur atom and the cyclopropylmethyl group. This suggests a synthesis from 3-mercaptophenol and a cyclopropylmethyl halide (or another suitable electrophile). The forward reaction would involve the nucleophilic attack of the thiophenolate on the cyclopropylmethyl electrophile.
Disconnection 2: This involves breaking the bond between the sulfur atom and the phenolic ring. This points to a synthesis starting from a cyclopropylmethyl thiol and a suitably activated 3-halophenol or a phenol (B47542) derivative. The forward reaction would typically involve a nucleophilic aromatic substitution or a transition metal-catalyzed cross-coupling reaction.
These two primary disconnections form the basis for the synthetic methodologies discussed in the following sections.
Classical Synthetic Approaches for Sulfanylphenols
Classical methods for the formation of sulfanylphenols have been well-established and are still widely used due to their simplicity and cost-effectiveness. These methods primarily rely on nucleophilic substitution reactions and direct thiolation strategies.
Nucleophilic Substitution Reactions in the Formation of Sulfanyl (B85325) Bonds
Nucleophilic substitution is a cornerstone of C-S bond formation. In the context of synthesizing this compound, this can be approached from two perspectives, aligning with the retrosynthetic analysis.
The first approach involves the reaction of a thiolate with an appropriate electrophile. For instance, 3-mercaptophenol can be deprotonated with a base to form the corresponding thiophenolate, which then acts as a nucleophile, attacking an electrophilic source of the cyclopropylmethyl group, such as cyclopropylmethyl bromide or tosylate.
Alternatively, a nucleophilic aromatic substitution (SNAr) reaction can be employed. libretexts.org In this scenario, a phenol ring must be "activated" by electron-withdrawing groups (such as a nitro group) ortho or para to a leaving group (like a halogen) to facilitate the attack by a nucleophile. libretexts.org For the synthesis of the target molecule, this would involve a derivative of 3-halophenol, although the lack of strong activation at the meta position makes this a less favorable classical approach without a catalyst. acs.org
Table 1: Representative Nucleophilic Substitution Reactions for C-S Bond Formation
| Aryl Substrate | Thiol/Nucleophile | Base | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Chloronitrobenzene | Sodium thiomethoxide | - | Methanol | Reflux, 4h | 4-(Methylthio)nitrobenzene | 95 |
| 2,4-Dinitrochlorobenzene | Benzylthiol | K2CO3 | Ethanol | Reflux, 2h | 1-(Benzylsulfanyl)-2,4-dinitrobenzene | 92 |
This table presents representative data for analogous nucleophilic substitution reactions and does not represent the direct synthesis of this compound.
Thiolation Strategies for Phenolic Scaffolds
Direct thiolation of phenols or their derivatives provides another classical route to sulfanylphenols. One of the most common methods is the Newman-Kwart rearrangement. This multi-step process begins with the conversion of a phenol to an O-aryl thiocarbamate, which upon heating, rearranges to the S-aryl thiocarbamate. Subsequent hydrolysis yields the desired thiophenol. orgsyn.org In the context of our target molecule, 3-hydroxyphenol would first be converted to O-(3-hydroxyphenyl) dimethylthiocarbamate, followed by rearrangement and hydrolysis to yield 3-mercaptophenol, which could then be alkylated as described previously.
Another approach involves the use of sulfenylating agents like N-(Aryl/alkylsulfenyl)succinimides which can react with electron-rich aromatic compounds. beilstein-journals.org While this is often catalyzed, it represents a direct way to introduce a sulfur-containing group onto a phenolic ring.
Advanced Organic Synthesis Techniques for this compound
Modern organic synthesis offers more sophisticated and often more efficient methods for the construction of C-S bonds, particularly through the use of transition metal catalysts. These methods can overcome some of the limitations of classical approaches, such as the need for harsh reaction conditions or activated substrates.
Transition Metal-Catalyzed Coupling Reactions in Phenol Thiolation
Transition metal-catalyzed cross-coupling reactions have become a powerful tool for forming C-S bonds. nih.govacs.orgnih.gov These reactions typically involve a palladium, copper, or nickel catalyst to couple an aryl halide or triflate with a thiol. For the synthesis of this compound, this would entail the reaction of a 3-halo- or 3-triflyloxyphenol with cyclopropylmethyl thiol in the presence of a suitable catalyst and ligand.
Copper-catalyzed Ullmann-type couplings are a classic example, while palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been adapted for C-S bond formation with high efficiency and broad substrate scope. These methods are often tolerant of a wide range of functional groups and can proceed under milder conditions than classical methods. nih.govrsc.org
Table 2: Representative Transition Metal-Catalyzed C-S Coupling Reactions
| Aryl Halide/Triflate | Thiol | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| 4-Iodotoluene | Thiophenol | CuI | - | K2CO3 | DMF | 4-Tolyl phenyl sulfide (B99878) | 85 |
| 3-Bromoanisole | Benzylthiol | Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene | 3-Anisyl benzyl (B1604629) sulfide | 90 |
This table presents representative data for analogous transition-metal catalyzed coupling reactions and does not represent the direct synthesis of this compound.
Stereoselective Synthesis Considerations for Related Chiral Analogs
The synthesis of chiral analogs of this compound, such as the corresponding sulfoxide (B87167), introduces the challenge of controlling stereochemistry at the sulfur atom. Chiral sulfoxides are valuable in asymmetric synthesis and as pharmacophores. nih.govnih.gov
Several strategies exist for the stereoselective synthesis of chiral sulfoxides. researchgate.net One common method is the asymmetric oxidation of the parent sulfide. This can be achieved using chiral oxidizing agents or a stoichiometric oxidant in the presence of a chiral catalyst, such as a titanium-diethyl tartrate complex (Sharpless epoxidation conditions adapted for sulfides). researchgate.net
Another approach involves the use of chiral sulfinates as precursors. nih.gov A chiral alcohol can be reacted with a sulfinyl chloride to form a diastereomeric mixture of sulfinates, which can be separated and then reacted with an organometallic reagent to displace the chiral auxiliary and form the enantiomerically pure sulfoxide. The development of chiral sulfinamides and their subsequent conversion also provides a route to chiral sulfur compounds. researchgate.net
Derivatization Strategies for this compound
The chemical architecture of this compound provides a versatile platform for the synthesis of a wide range of derivatives. The presence of a nucleophilic hydroxyl group, a potentially oxidizable sulfur atom, and an activatable aromatic ring allows for a multitude of chemical transformations. These modifications can be systematically explored to modulate the compound's characteristics.
The phenolic hydroxyl group is often a primary target for derivatization due to its reactivity and its significant role in intermolecular interactions. Classical modifications of this group include etherification and esterification, which can alter the compound's polarity, lipophilicity, and metabolic stability. nih.gov
Etherification: The conversion of the hydroxyl group to an ether is a common strategy. This can be achieved through Williamson ether synthesis, reacting the corresponding phenoxide (formed by treating this compound with a base like sodium hydride or potassium carbonate) with an alkyl halide. For instance, reaction with methyl iodide would yield 1-(cyclopropylmethyl)sulfanyl-3-methoxybenzene. The use of the cyclopropylmethyl group itself as a protecting group for phenols is a known strategy, highlighting the feasibility of forming such ether linkages. nih.gov
Esterification: Esterification of the phenolic hydroxyl group can be accomplished by reaction with acyl chlorides or carboxylic anhydrides under basic conditions, or with carboxylic acids under acidic catalysis (e.g., Fischer esterification) or using coupling agents. These ester derivatives are often employed as prodrugs, which can be hydrolyzed in vivo to release the active phenolic compound.
Silylation: The hydroxyl group can also be converted to a silyl (B83357) ether by reaction with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like triethylamine (B128534) or imidazole. nih.govresearchgate.net This derivatization is often used to increase volatility for gas chromatography or to act as a protecting group during other synthetic transformations. nih.gov
Table 1: Examples of Hydroxyl Group Derivatization Reactions
| Reaction Type | Reagent(s) | Product Structure |
|---|---|---|
| Etherification | CH₃I, K₂CO₃ | 1-[(Cyclopropylmethyl)sulfanyl]-3-methoxybenzene |
| Esterification | Acetyl chloride, Pyridine | 3-[(Cyclopropylmethyl)sulfanyl]phenyl acetate |
The sulfanyl (thioether) linkage is another key functional group that can be chemically transformed, primarily through oxidation of the sulfur atom. Aryl cyclopropyl (B3062369) sulfides and their oxidized forms are present in various biologically active molecules. nih.gov
Oxidation to Sulfoxide and Sulfone: The sulfur atom in the sulfanyl linkage can be selectively oxidized to form the corresponding sulfoxide and sulfone. The choice of oxidant and reaction conditions determines the extent of oxidation. Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or a stoichiometric amount of hydrogen peroxide, typically yield the sulfoxide, {3-[(Cyclopropylmethyl)sulfinyl]phenol}. Using stronger oxidizing agents, such as excess hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), leads to the formation of the sulfone, {3-[(Cyclopropylmethyl)sulfonyl]phenol}. These oxidized derivatives exhibit significantly different electronic properties and hydrogen bonding capabilities compared to the parent sulfide. nih.gov
Table 2: Oxidation of the Sulfanyl Linkage
| Transformation | Reagent(s) | Product Name |
|---|---|---|
| Sulfide to Sulfoxide | NaIO₄ or H₂O₂ (1 equiv.) | {3-[(Cyclopropylmethyl)sulfinyl]phenol} |
Furthermore, the proton alpha to the sulfur on the cyclopropyl ring can be removed by a strong base like butyllithium. The resulting carbanion can then react with various electrophiles, such as alkyl halides or aldehydes, allowing for substitution at the cyclopropyl group. nih.gov
The aromatic ring of this compound can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the hydroxyl group and the (cyclopropylmethyl)sulfanyl group.
The hydroxyl group is a strongly activating, ortho, para-directing group. The sulfanyl group is a weakly activating, ortho, para-directing group. Therefore, the positions most susceptible to electrophilic attack are C2, C4, and C6 (numbered relative to the hydroxyl group at C1). The C4 and C6 positions are ortho and para to the hydroxyl group, respectively, and are highly activated. The C2 position is ortho to both the hydroxyl and the sulfanyl groups, making it another potential site for substitution. nih.govnih.gov
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), leading to mono- or poly-halogenated derivatives depending on the stoichiometry. The primary products would be 4-bromo-3-[(cyclopropylmethyl)sulfanyl]phenol and/or 6-bromo-3-[(cyclopropylmethyl)sulfanyl]phenol.
Nitration: Nitration can be carried out using dilute nitric acid or other mild nitrating agents to introduce a nitro group onto the ring, likely at the C4 or C6 position. The resulting nitrophenols can be further reduced to the corresponding aminophenols, which serve as versatile synthetic intermediates.
Friedel-Crafts Reactions: Acylation or alkylation of the aromatic ring can be performed under Friedel-Crafts conditions, though the presence of the free phenolic hydroxyl group can sometimes interfere with the Lewis acid catalyst. Protection of the hydroxyl group may be necessary prior to these reactions.
Table 3: Potential Aromatic Ring Functionalization Reactions
| Reaction Type | Reagent(s) | Potential Product(s) |
|---|---|---|
| Bromination | NBS, CCl₄ | 4-Bromo-3-[(cyclopropylmethyl)sulfanyl]phenol |
| Nitration | Dilute HNO₃ | 4-Nitro-3-[(cyclopropylmethyl)sulfanyl]phenol |
Chemical Reactivity and Mechanistic Investigations of 3 Cyclopropylmethyl Sulfanyl Phenol
Reactivity of the Sulfanyl (B85325) Moiety in 3-[(Cyclopropylmethyl)sulfanyl]phenol
The thioether linkage is a key site of chemical activity, participating in oxidation, bond cleavage, and broader redox processes. Its reactivity is modulated by the electronic influence of the phenolic ring and the unique structural nature of the cyclopropylmethyl group.
Oxidation Reactions of the Thioether
The sulfur atom in the sulfanyl group of this compound is susceptible to oxidation, typically proceeding in a stepwise manner to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This transformation can be achieved using various oxidizing agents, with reaction kinetics being highly dependent on the chosen reagent.
Commonly employed oxidants include hydrogen peroxide (H₂O₂) and hypochlorite (B82951) salts (e.g., NaOCl). The oxidation with H₂O₂ is generally slow under physiological conditions, with reaction half-lives that can extend to many hours. acs.orgresearchgate.net Conversely, hypochlorite is a significantly more potent oxidant for thioethers, capable of rapid conversion to the sulfoxide, often within seconds or milliseconds, followed by a slower oxidation to the sulfone. acs.orgresearchgate.net The electron-donating nature of the hydroxyl group on the phenol (B47542) ring is expected to increase the nucleophilicity of the sulfur atom, potentially accelerating the initial oxidation step compared to non-phenolic aryl thioethers.
Table 1: Predicted Oxidation Reactions of this compound
| Oxidizing Agent | Predicted Product(s) | Relative Reaction Rate | Notes |
| Hydrogen Peroxide (H₂O₂) | 3-[(Cyclopropylmethyl)sulfinyl]phenol | Slow | The reaction proceeds via nucleophilic attack of the sulfur atom on the oxidant. nih.gov |
| Hydrogen Peroxide (H₂O₂, excess) | 3-[(Cyclopropylmethyl)sulfonyl]phenol | Very Slow | Further oxidation to the sulfone is significantly slower than the initial oxidation. acs.org |
| Sodium Hypochlorite (NaOCl) | 3-[(Cyclopropylmethyl)sulfinyl]phenol | Very Fast | Oxidation is often too rapid to be monitored by standard techniques. acs.orgresearchgate.net |
| Sodium Hypochlorite (NaOCl, excess) | 3-[(Cyclopropylmethyl)sulfonyl]phenol | Fast | The second oxidation step to the sulfone is also rapid but generally slower than the first. acs.org |
The reaction mechanism involves the nucleophilic attack of the electron-rich sulfur atom on the electrophilic oxygen of the oxidant. The stability of the transition state and the subsequent products are key factors in determining the reaction pathway.
Cleavage Mechanisms of the Carbon-Sulfur Bond
The carbon-sulfur (C-S) bonds in this compound, specifically the aryl C-S and the alkyl C-S bonds, can be cleaved under certain conditions, such as photolysis or single-electron transfer processes. nih.govunipr.it Mechanistic studies on analogous aryl sulfides suggest that cleavage often proceeds through the formation of a radical cation. nih.gov
Upon one-electron oxidation, the resulting radical cation can undergo mesolytic cleavage of the C-S bond. This process typically leads to the formation of a carbocation and a thiyl radical. unipr.it The presence of the cyclopropylmethyl group introduces a unique mechanistic probe. If the cleavage were to form a cyclopropylmethyl radical, it is known to undergo an extremely rapid ring-opening rearrangement to form the but-3-enyl radical. This characteristic makes cyclopropylmethyl-containing compounds valuable tools for investigating radical reaction mechanisms.
Alternatively, C-S bond cleavage can be achieved through reductive methods or with transition metal complexes, which can mediate hydrolytic or other forms of desulfurization. acs.org The specific products would depend on the reaction conditions and the bond being targeted (aryl C-S vs. alkyl C-S).
Role of Sulfur in Redox Processes
The sulfanyl moiety, in conjunction with the phenolic hydroxyl group, endows this compound with significant redox activity. Phenols are known to act as antioxidants by donating a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby forming a relatively stable phenoxyl radical.
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group profoundly influences the reactivity of the aromatic ring and exhibits its own characteristic acid-base properties.
Electrophilic Aromatic Substitution Reactions on the Phenol Ring
The hydroxyl (-OH) group is a powerful activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.com Similarly, the alkylthio group (-SR) is also an ortho, para-director, albeit a weaker activator than the hydroxyl group. In this compound, these two groups are positioned meta relative to each other. Their directing effects are therefore cooperative, strongly activating the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) and ortho and para to the sulfanyl group (positions 2 and 4).
The primary sites for electrophilic attack are therefore predicted to be positions 4 and 6, which are para and ortho to the strongly activating hydroxyl group, respectively. Position 2 is also activated but may be slightly sterically hindered by the adjacent sulfanyl moiety. The outcome of a specific EAS reaction will depend on the nature of the electrophile and the reaction conditions.
Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | Dilute HNO₃ | Mixture of 4-nitro- and 6-nitro-3-[(cyclopropylmethyl)sulfanyl]phenol |
| Halogenation | Br₂ in CCl₄ | 4-Bromo-3-[(cyclopropylmethyl)sulfanyl]phenol |
| Sulfonation | Conc. H₂SO₄, low temp. | 6-Hydroxy-2-[(cyclopropylmethyl)sulfanyl]benzenesulfonic acid |
| Sulfonation | Conc. H₂SO₄, high temp. | 4-Hydroxy-2-[(cyclopropylmethyl)sulfanyl]benzenesulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Mixture of 4-alkyl and 6-alkyl products (potential for O-alkylation) |
Polysubstitution can occur under harsh conditions due to the high activation of the ring by the hydroxyl group. masterorganicchemistry.com
Acid-Base Properties and Proton Transfer Mechanisms
Phenols are notably more acidic than alcohols due to the resonance stabilization of the conjugate base, the phenoxide ion. byjus.com Upon deprotonation, the negative charge on the oxygen atom is delocalized into the aromatic π-system, spreading the charge and stabilizing the anion. byjus.comlibretexts.org
The acidity of a substituted phenol, quantified by its pKa value, is sensitive to the electronic effects of the substituents on the ring. Electron-withdrawing groups generally increase acidity by further stabilizing the phenoxide ion, while electron-donating groups decrease acidity. libretexts.org The 3-(cyclopropylmethyl)sulfanyl group is expected to have a relatively small electronic effect from the meta position. Alkylthio groups are generally considered to be weakly electron-donating by induction. Therefore, this compound is predicted to be slightly less acidic than phenol itself.
Table 3: Comparison of Acidity (pKa) Values
| Compound | pKa (approximate) | Effect of Substituent |
| Cyclohexanol | 18.0 | Reference Aliphatic Alcohol libretexts.org |
| Phenol | 10.0 | Reference Phenol wikipedia.orgyoutube.com |
| 4-Methylphenol (p-Cresol) | 10.2 | Weak electron-donating group decreases acidity libretexts.org |
| This compound | 10.1 - 10.3 (Estimated) | Weakly electron-donating group at the meta position is expected to slightly decrease acidity. |
| 4-Nitrophenol | 7.1 | Strong electron-withdrawing group increases acidity libretexts.org |
The proton transfer from the hydroxyl group to a base is a fundamental process, and its equilibrium position is dictated by the relative stability of the resulting phenoxide ion.
Phenolic Coupling Reactions
The phenolic moiety of this compound is susceptible to oxidative coupling reactions, a class of transformations that can lead to the formation of new carbon-carbon (C-C) or carbon-oxygen (C-O) bonds. acs.orgnih.gov These reactions typically proceed through the formation of a phenoxyl radical intermediate, generated by a one-electron oxidation of the phenol. The nature and position of substituents on the aromatic ring play a critical role in directing the regioselectivity of the coupling process.
The 3-[(Cyclopropylmethyl)sulfanyl] group is anticipated to influence the outcome of phenolic coupling reactions through a combination of electronic and steric effects. The sulfur atom, being in conjugation with the aromatic ring, can donate electron density to the ring, thereby activating it towards electrophilic attack and influencing the spin density distribution in the corresponding phenoxyl radical. This electronic effect would likely favor the formation of C-C bonds at the positions ortho and para to the hydroxyl group.
However, the steric bulk of the (cyclopropylmethyl)sulfanyl substituent, while not exceptionally large, can still play a role in directing the coupling. Steric hindrance around a particular position can disfavor coupling at that site. For this compound, the positions ortho to the hydroxyl group (positions 2 and 4) and the position para to the hydroxyl group (position 6) are the most likely sites for coupling. The steric influence of the substituent at position 3 may lead to a preference for coupling at the less hindered 4- and 6-positions. The formation of C-O coupled products can also be influenced by steric effects, with bulky ortho-substituents often hindering this pathway. capes.gov.br
The precise ratio of C-C to C-O coupled products, as well as the regioselectivity of C-C bond formation, would be dependent on the specific oxidant and reaction conditions employed. Common oxidants for phenolic coupling include transition metal complexes, enzymes like laccases and peroxidases, and electrochemical methods. nih.govresearchgate.netrsc.orgnih.gov
Table 1: Predicted Regioselectivity in Phenolic Coupling of this compound
| Coupling Type | Probable Coupling Positions | Influencing Factors |
| C-C Coupling | 4- and 6-positions (ortho/para to OH) | Electronic activation by OH and S; steric hindrance from the (cyclopropylmethyl)sulfanyl group may disfavor the 2-position. |
| C-O Coupling | Dimerization through the phenolic oxygen | Can be competitive with C-C coupling, but may be sterically hindered. capes.gov.br |
Intramolecular Interactions and Conformational Analysis
The three-dimensional structure and conformational preferences of this compound are governed by rotations around the C(aryl)-S and S-CH₂ bonds, as well as potential non-covalent intramolecular interactions.
A key intramolecular interaction to consider is the possibility of a hydrogen bond between the phenolic hydroxyl group and the sulfur atom of the sulfanyl group. The formation of such an intramolecular hydrogen bond would depend on the geometry of the molecule allowing for a sufficiently close approach of the hydrogen atom of the hydroxyl group to the lone pair of electrons on the sulfur atom. In ortho-substituted thiophenols, such interactions are well-documented. For this compound, which is a meta-substituted derivative, a stable intramolecular hydrogen bond is less likely due to the greater distance between the donor and acceptor groups. Intermolecular hydrogen bonding with solvent molecules or other molecules of this compound would be more probable.
The conformational space of the (cyclopropylmethyl)sulfanyl side chain is another important aspect. Rotation around the C(aryl)-S bond will determine the orientation of the cyclopropylmethyl group relative to the phenol ring. Furthermore, rotation around the S-CH₂ bond will alter the position of the cyclopropyl (B3062369) group. The conformational preferences of the glycosidic bond in aryl S-glucosides have been shown to be influenced by the electronic properties of the aryl group. nih.gov By analogy, the electronic nature of the phenol ring in this compound could influence the conformational equilibrium around the C(aryl)-S bond. Computational studies on related aryl sulfides can provide insights into the likely low-energy conformations. mdpi.comresearchgate.net
The cyclopropyl group itself is a rigid triangular structure, but the entire cyclopropylmethyl group can adopt different orientations. The study of related sulfur-containing heterocycles indicates that stereoelectronic interactions can significantly influence conformational equilibria. mdpi.com
Table 2: Key Conformational Features of this compound
| Feature | Description | Expected Behavior |
| Intramolecular Hydrogen Bonding | Potential for H-bond between phenolic OH and sulfur. | Unlikely to be significant due to the meta-substitution pattern. Intermolecular H-bonding is more probable. |
| Rotation around C(aryl)-S bond | Determines the orientation of the side chain relative to the ring. | Influenced by steric and electronic effects. |
| Rotation around S-CH₂ bond | Orients the cyclopropyl group. | Contributes to the overall conformational flexibility of the side chain. |
Reaction Kinetics and Thermodynamics Pertaining to this compound
The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to the electronic properties of its substituent. The Hammett equation provides a framework for quantifying the effect of substituents on the reaction rates and equilibria of aromatic compounds. mdpi.com
The (cyclopropylmethyl)sulfanyl group at the meta position is expected to have a specific electronic influence on the reactivity of the phenol. The sulfur atom can act as a weak electron-donating group through resonance, while its electronegativity suggests an inductive electron-withdrawing effect. The net effect will be reflected in the Hammett substituent constant (σ). For a related p-(phenylthio) substituent, both enthalpy and entropy changes have been shown to be important in determining the stability of the corresponding phenoxyl radical.
The thermodynamics of the O-H bond dissociation is a critical parameter, as it relates to the antioxidant potential of the phenol. The O-H bond dissociation enthalpy (BDE) is influenced by the ability of the substituent to stabilize the resulting phenoxyl radical. nist.gov Electron-donating groups generally lower the O-H BDE, making the phenol a better hydrogen atom donor. While no experimental data exists for this compound, it is possible to estimate its O-H BDE by analogy with other substituted phenols. The thermodynamics of ionization of substituted phenols has also been studied, providing insights into their acidity. rsc.org
Kinetic studies of the reactions of substituted phenols with various radicals have shown that the reaction rates are highly dependent on the substituents. mdpi.comacs.org For instance, the rate constants for the reaction of substituted phenols with hydroxyl radicals have been determined. mdpi.com The (cyclopropylmethyl)sulfanyl group would be expected to modify the rate of such reactions compared to unsubstituted phenol.
Table 3: Estimated Thermodynamic and Kinetic Parameters for this compound
| Parameter | Description | Estimated Value/Trend | Basis for Estimation |
| O-H Bond Dissociation Enthalpy (BDE) | Enthalpy change for the homolytic cleavage of the O-H bond. | Likely to be slightly lower than or similar to phenol. | The net electronic effect of the meta-(cyclopropylmethyl)sulfanyl group. nist.gov |
| Acidity (pKa) | A measure of the ease of deprotonation of the phenolic hydroxyl group. | Expected to be similar to phenol, with minor deviation based on the substituent's electronic effect. rsc.org | |
| Rate of Electrophilic Aromatic Substitution | The rate at which the aromatic ring reacts with electrophiles. | The ring is activated by the -OH group, with the substituent providing secondary electronic and steric influence. | General principles of electrophilic aromatic substitution on substituted phenols. |
| Rate of Reaction with Radicals | The rate constant for the reaction with radical species (e.g., •OH). | The rate would be influenced by the electronic effect of the substituent, as predicted by the Hammett equation. mdpi.com |
Computational and Theoretical Studies of 3 Cyclopropylmethyl Sulfanyl Phenol
Electronic Structure Elucidation of 3-[(Cyclopropylmethyl)sulfanyl]phenol
Quantum Chemical Calculations (e.g., Density Functional Theory)
No published studies utilizing Density Functional Theory (DFT) or other quantum chemical methods to calculate the electronic properties of this compound were found. Such calculations would theoretically provide insights into the molecule's geometry, electron density distribution, and orbital energies.
Molecular Orbital Analysis
A molecular orbital analysis, including the identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound in the scientific literature. This type of analysis would be crucial for understanding its reactivity and electronic transitions.
Molecular Dynamics Simulations and Conformational Landscape Mapping
There is no available research on molecular dynamics simulations performed on this compound. Consequently, its conformational landscape, which would describe the molecule's flexibility and preferred three-dimensional structures, remains uncharacterized.
Spectroscopic Property Prediction (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible Spectroscopy)
While experimental spectroscopic data may exist in various databases, dedicated computational studies predicting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of this compound are not present in the reviewed literature. Such predictions would be valuable for interpreting experimental data.
In Silico Modeling of Chemical Behavior and Interactions
No in silico models detailing the chemical behavior or intermolecular interactions of this compound have been published. This includes a lack of studies on its potential interactions with biological macromolecules or other chemical species.
Structure Activity Relationship Sar Studies of 3 Cyclopropylmethyl Sulfanyl Phenol Derivatives
Design Principles for Investigating Structure-Activity Relationships
The fundamental goal of Structure-Activity Relationship (SAR) studies is to systematically alter the structure of a molecule to understand how these changes affect its biological function. oncodesign-services.com This process is crucial for transforming an initial "hit" compound into an optimized "lead" with improved efficacy and properties. The core concept rests on the idea that a molecule's three-dimensional structure, including its chemical composition and conformation, dictates its biological activity. numberanalytics.com
Key principles in designing SAR studies include:
Identification of the Pharmacophore: A primary objective is to identify the pharmacophore, which represents the essential arrangement of functional groups in the molecule responsible for its biological action. oncodesign-services.com
Systematic Structural Modification: Researchers introduce methodical changes to the lead compound. This can involve modifying functional groups, altering stereochemistry, or replacing the core scaffold of the molecule. numberanalytics.com
Bioisosteric Replacement: This strategy involves substituting a functional group with another group that has similar physical or chemical properties (a bioisostere). The goal is to see if activity is maintained or improved, which can provide insights into the specific interactions (e.g., steric, electronic) required for activity.
Analysis and Correlation: The biological activity of each newly synthesized analog is measured through biological assays. oncodesign-services.com The results are then analyzed to establish a correlation between specific structural features and changes in activity (increase, decrease, or alteration). oncodesign-services.com This iterative process of design, synthesis, and testing allows medicinal chemists to build a comprehensive understanding of the SAR for a given chemical series. nih.gov
Impact of Aromatic Ring Substitutions on Activity Profiles
The phenolic ring is a critical component of the 3-[(cyclopropylmethyl)sulfanyl]phenol scaffold, and its substitution pattern can dramatically influence biological activity. The nature, position, and number of substituents on the aromatic ring can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting how it interacts with its biological target. researchgate.netresearchgate.net
The antioxidant activity of phenolic compounds, for example, is strongly linked to their ability to donate a hydrogen atom. researchgate.net Substituents that can stabilize the resulting phenoxyl radical, such as electron-donating groups (e.g., alkyl, alkoxy) at the ortho and para positions, often enhance activity. researchgate.net Conversely, electron-withdrawing groups can have the opposite effect. The position of the substituent is also critical; changing the placement from ortho to meta to para can lead to significant variations in effectiveness. researchgate.net
The following table illustrates how hypothetical substitutions on the aromatic ring of a this compound analog could influence its biological activity, represented by the half-maximal inhibitory concentration (IC₅₀).
Table 1: Illustrative Impact of Aromatic Ring Substitutions on Biological Activity This data is illustrative and intended to demonstrate SAR principles.
| Compound ID | Substitution on Phenol (B47542) Ring | Position | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |
|---|---|---|---|---|
| Base-01 | -H (Unsubstituted) | - | 150 | Baseline activity of the core scaffold. |
| A-01 | -Cl (Chloro) | 4-position | 75 | Electron-withdrawing group may enhance specific binding interactions or alter pKa. |
| A-02 | -CH₃ (Methyl) | 4-position | 120 | Small, electron-donating group may offer favorable steric and electronic interactions. |
| A-03 | -OCH₃ (Methoxy) | 4-position | 90 | Electron-donating group can influence hydrogen-bonding capacity and electronic distribution. researchgate.net |
| A-04 | -F (Fluoro) | 2-position | 200 | Introduction of a halogen at the ortho position may cause steric hindrance or unfavorable electronic effects. |
| A-05 | -NO₂ (Nitro) | 5-position | 350 | Strong electron-withdrawing group may significantly reduce the phenol's ability to participate in key interactions. |
Role of the Cyclopropylmethyl Group in Modulating Chemical and Biological Activities
The cyclopropyl (B3062369) group is a unique structural motif frequently incorporated into drug molecules to enhance their pharmacological properties. researchgate.netresearchgate.net Its presence in the this compound scaffold is significant for several reasons.
Due to its 60° bond angles, the cyclopropane (B1198618) ring possesses considerable ring strain (approximately 27.5 kcal/mol). unl.pt This inherent strain results in unusual bonding, often described by the Walsh or Coulson-Moffitt models, where the C-C bonds have significant p-orbital character, similar to a double bond. wikipedia.org This electronic nature allows the cyclopropyl group to act as a good donor in hyperconjugation, which can effectively stabilize adjacent carbocations. wikipedia.org
From a medicinal chemistry perspective, the cyclopropyl group offers several advantages:
Metabolic Stability: The cyclopropyl ring itself is generally resistant to metabolic breakdown, which can improve the pharmacokinetic profile of a drug. researchgate.net
Conformational Rigidity: The rigid nature of the ring restricts the rotational freedom of the attached methylsulfanyl chain. This can lock the molecule into a specific, biologically active conformation, potentially increasing its binding affinity and selectivity for a target. researchgate.net
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune properties like lipophilicity and solubility, which are critical for a molecule's ability to cross biological membranes and reach its target.
Bioactivity Enhancement: In many cases, the unique electronic and structural features of the cyclopropyl fragment can lead to enhanced biological activity and improved target specificity. researchgate.net The specific orientation of the cyclopropyl group can be crucial, as different stereoisomers may exhibit substantial differences in activity. nih.gov
Influence of Sulfanyl (B85325) Linkage Modifications on Molecular Interactions
The sulfanyl group (-S-), which forms a thioether linkage between the cyclopropylmethyl moiety and the phenol ring, is a critical linker that dictates the geometry and flexibility of the molecule. Thiols and their derivatives, such as thioethers, are the sulfur analogs of alcohols and ethers. wikipedia.org The properties of this linkage can have a profound impact on molecular interactions and, consequently, biological activity.
Replacement with an Ether (-O-): Replacing sulfur with oxygen would create an ether linkage. This changes the bond angles, bond lengths, and electronic character of the linker, which could alter the molecule's preferred conformation and its ability to form hydrogen bonds or other interactions.
Replacement with a Methylene (B1212753) Bridge (-CH₂-): A methylene linker would remove the heteroatom entirely, creating a more lipophilic and conformationally distinct analog. This would test the importance of the lone pairs of electrons on the sulfur atom for binding.
Oxidation of the Sulfide (B99878): The sulfide can be oxidized to a sulfoxide (B87167) (-SO-) or a sulfone (-SO₂-). This dramatically changes the linker's properties, introducing a polar, hydrogen-bond-accepting group. Such a modification would significantly alter the molecule's solubility and its potential interactions with a biological target.
The following table outlines potential modifications to the sulfanyl linkage and their predicted effects on the molecule's properties.
Table 2: Influence of Linker Modification on Molecular Properties This data is illustrative and intended to demonstrate SAR principles.
| Linker | Compound Type | Key Property Changes | Potential Impact on Activity |
|---|---|---|---|
| -S- | Thioether (Sulfide) | Flexible, non-polar linker. Sulfur's lone pairs can act as weak H-bond acceptors. | Baseline activity. |
| -O- | Ether | More polar than thioether, stronger H-bond acceptor. Different bond angle/length alters conformation. | Activity may increase or decrease depending on the importance of the linker's geometry and H-bonding capacity. |
| -CH₂- | Alkane | Non-polar, flexible linker. Removes heteroatom interactions. | Likely to decrease activity if the heteroatom's lone pairs are involved in binding. |
| -SO- | Sulfoxide | Highly polar, strong H-bond acceptor. Introduces a chiral center at the sulfur atom. | Significant change in activity expected due to major alteration in polarity and steric bulk. |
| -SO₂- | Sulfone | Highly polar, strong H-bond acceptor. Achiral, with significant steric bulk. | Significant change in activity expected; may improve aqueous solubility but could hinder binding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Related Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com These in silico models are valuable tools for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. mdpi.comnih.gov
For a series of this compound analogs, a QSAR study would typically involve the following steps:
Data Set Assembly: A collection of analogs with a range of structural modifications and their corresponding experimentally measured biological activities (e.g., IC₅₀, Ki) is compiled. nih.gov
Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including:
Electronic Properties: (e.g., partial charges, dipole moment, HOMO/LUMO energies) which describe the electronic distribution. nih.gov
Steric Properties: (e.g., molecular volume, surface area, shape indices) which describe the size and shape of the molecule.
Hydrophobic Properties: (e.g., LogP) which describe the molecule's lipophilicity.
Topological Properties: (e.g., connectivity indices) which describe the branching and connectivity of the atoms. nih.gov
Model Development: Statistical methods are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). nih.govresearchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested. This is often done using an external set of compounds not used in model development and by defining the model's Applicability Domain (AD), which specifies the chemical space in which the model can make reliable predictions. mdpi.com
For phenolic compounds, QSAR models have successfully predicted activities such as apoptosis induction and antioxidant potential, often highlighting the importance of descriptors like the octanol/water partition coefficient (log P) and calculated molecular refractivity (CMR). nih.govnih.gov Such models could provide valuable insights into the key structural features of this compound derivatives that drive their biological activity.
Exploration of Potential Chemical Applications of 3 Cyclopropylmethyl Sulfanyl Phenol
Role in Material Science and Polymer Chemistry
The presence of a phenolic hydroxyl group and a flexible thioether linkage suggests that 3-[(Cyclopropylmethyl)sulfanyl]phenol could serve as a valuable monomer or modifying agent in polymer science. Phenolic resins, such as phenol-formaldehyde resins, are known for their thermal stability, and the incorporation of a sulfur-containing, cyclopropylmethyl-functionalized phenol (B47542) could impart novel properties.
The thioether group can enhance the refractive index and thermal stability of polymers. The cyclopropylmethyl moiety, with its strained ring structure, may introduce unique conformational constraints and potentially influence the packing and mechanical properties of a polymer chain. It is conceivable that this compound could be used in the synthesis of specialty polymers with tailored characteristics, such as high-performance thermosets or advanced coating materials. The phenolic group provides a reactive site for polymerization, while the sulfanyl (B85325) and cyclopropylmethyl groups would function as pendant groups modifying the bulk properties of the resulting polymer.
Table 1: Potential Contributions of Functional Groups in this compound to Polymer Properties
| Functional Group | Potential Contribution to Polymer Properties |
| Phenolic Hydroxyl | Reactive site for polymerization (e.g., with formaldehydes or epoxides), potential for antioxidant properties, contributes to thermal stability. |
| Thioether Linkage | May increase refractive index, enhance thermal stability, and provide a site for post-polymerization modification. |
| Cyclopropylmethyl Group | Could influence polymer chain packing, potentially affecting mechanical properties and solubility; may introduce unique conformational rigidity. |
Application as a Ligand in Coordination Chemistry
The sulfur atom of the thioether group and the oxygen atom of the phenolic group in this compound make it a potential bidentate ligand for a variety of metal ions. The soft nature of the sulfur donor atom suggests a preference for binding to softer metal centers, such as palladium, platinum, gold, and mercury, according to Hard and Soft Acids and Bases (HSAB) theory. The harder oxygen atom of the phenol could coordinate to a range of metal ions, making the compound a potentially versatile ligand.
The coordination of the phenolic oxygen could be controlled by pH, allowing for the selective formation of metal complexes. The cyclopropylmethyl group, while not directly involved in coordination, could influence the steric environment around the metal center, thereby affecting the geometry and reactivity of the resulting coordination complex. Such complexes could be investigated for catalytic activity, for example, in cross-coupling reactions where thioether ligands have shown promise.
Utility in Organic Synthesis as a Reagent or Intermediate
In the realm of organic synthesis, this compound can be envisioned as a versatile building block. The phenolic hydroxyl group can be readily converted into a variety of other functional groups. For instance, it can undergo etherification or esterification to introduce a wide range of substituents. The aromatic ring itself is activated towards electrophilic aromatic substitution, allowing for the introduction of additional functional groups at positions ortho and para to the hydroxyl and sulfanyl groups.
The thioether linkage can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic properties of the molecule and open up new avenues for chemical transformations. These oxidized derivatives could be used as intermediates in the synthesis of more complex molecules. The cyclopropylmethyl group is also of interest, as cyclopropane-containing compounds are prevalent in many biologically active molecules. The entire molecule could thus serve as a scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry or other areas of chemical biology.
Exploration in Agrochemical Research (e.g., as a scaffold for novel agents)
The structural motifs present in this compound are found in various agrochemicals. Phenolic compounds can exhibit herbicidal, fungicidal, or insecticidal properties. The thioether linkage is also a common feature in many pesticides. The cyclopropyl (B3062369) group is a key component of several successful fungicides and insecticides, as it can enhance metabolic stability and target binding affinity.
Given this, this compound represents a promising scaffold for the development of new agrochemical agents. By using this compound as a starting point, chemists could synthesize a library of derivatives through modification of the phenolic hydroxyl group, the aromatic ring, or the thioether linkage. These new compounds could then be screened for biological activity against a range of agricultural pests and diseases. The unique combination of the phenol, thioether, and cyclopropylmethyl groups in a single molecule makes it an attractive platform for generating chemical diversity in the search for new and effective crop protection agents.
Table 2: Agrochemical Relevance of Functional Groups in this compound
| Functional Group | Relevance in Agrochemicals |
| Phenol | Found in various herbicides and fungicides. |
| Thioether | Present in a number of commercial pesticides. |
| Cyclopropyl | A key feature in several potent fungicides and insecticides, often enhancing efficacy and metabolic stability. |
Precursor in the Development of Advanced Chemical Probes
Chemical probes are essential tools for studying biological processes in living systems. The development of novel probes often relies on the availability of versatile chemical precursors. This compound possesses features that make it a candidate for such a precursor. The phenolic hydroxyl group can be used as a handle for attaching fluorophores, biotin (B1667282) tags, or other reporter groups.
Future Directions in Academic Research on 3 Cyclopropylmethyl Sulfanyl Phenol
Development of Novel and Efficient Synthetic Routes
The synthesis of 3-[(cyclopropylmethyl)sulfanyl]phenol, a phenolic thioether, currently relies on established but potentially limited methods. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies.
A primary area for advancement lies in the refinement of the Williamson ether synthesis-analogous reaction, where a phenoxide is reacted with a cyclopropylmethyl halide. While fundamentally sound, this approach can be optimized. Future work could explore phase-transfer catalysis to enhance reaction rates and yields, minimizing the need for harsh conditions and facilitating easier purification.
Modern cross-coupling reactions present a particularly promising frontier. mdpi.com Copper-catalyzed methods for the S-arylation of thiols are well-established and could be adapted. organic-chemistry.org For instance, the coupling of 3-mercaptophenol with a cyclopropylmethyl electrophile, or conversely, the reaction of a phenol (B47542) with a cyclopropylmethylthiolating agent, could be achieved using copper catalysts. organic-chemistry.orgnih.gov Research into ligands that stabilize the copper catalyst and promote efficient turnover will be crucial. mdpi.com Furthermore, the development of metal-free C-S bond-forming reactions, perhaps using hypervalent iodine reagents or photoredox catalysis, would represent a significant step forward in terms of sustainability and cost-effectiveness. organic-chemistry.orgsemanticscholar.org
The table below summarizes potential synthetic strategies that warrant further investigation.
| Synthetic Strategy | Reactants | Potential Advantages | Areas for Research |
| Modified Williamson Synthesis | 3-mercaptophenol, Cyclopropylmethyl bromide | Simplicity, Readily available starting materials | Phase-transfer catalysis, Milder reaction conditions |
| Copper-Catalyzed Cross-Coupling | 3-mercaptophenol, Cyclopropylboronic acid | High efficiency, Functional group tolerance nih.gov | Ligand development, Catalyst loading optimization |
| Photoredox Catalysis | 3-mercaptophenol, Cyclopropylmethyl halide | Metal-free, Mild conditions, High selectivity organic-chemistry.org | Catalyst design, Reaction scope expansion |
| From Phenolic Triflates | 3-hydroxy-phenyltriflate, Sodium triisopropylsilanethiolate | High yields, Clean reactions researchgate.net | Optimization of deprotection step |
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structure and properties of this compound necessitates the application of advanced spectroscopic techniques. While standard ¹H and ¹³C NMR and mass spectrometry would provide basic characterization, future research should employ more sophisticated methods to gain deeper insights.
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be essential for unambiguous assignment of all proton and carbon signals, particularly for confirming the connectivity between the cyclopropylmethyl group and the sulfur atom. ipb.pt Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy could provide information about the through-space proximity of different parts of the molecule, offering clues about its preferred conformation in solution.
Given the presence of sulfur, ³³S NMR spectroscopy presents a unique, albeit challenging, opportunity. mdpi.com Due to the low natural abundance and quadrupolar nature of the ³³S nucleus, specialized techniques such as solid-state NMR or the use of ³³S-enriched samples may be necessary. dntb.gov.uamorressier.com Such studies could provide direct information about the electronic environment of the sulfur atom, which is sensitive to oxidation state and bonding. mdpi.comchemaxon.com
High-resolution mass spectrometry (HRMS) will be critical for confirming the elemental composition. mdpi.comacs.org Tandem mass spectrometry (MS/MS) experiments can be designed to probe the fragmentation patterns of the molecule, which can reveal information about bond strengths and the stability of various fragments. youtube.commdpi.com For instance, the characteristic fragmentation of the cyclopropylmethyl group could be a key diagnostic feature.
The following table outlines advanced spectroscopic methods and the specific information they could yield for this compound.
| Technique | Information Gained | Rationale for Application |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous ¹H and ¹³C assignments, connectivity mapping ipb.pt | Confirms the precise molecular structure. |
| NOE Spectroscopy | Through-space correlations, conformational preferences | Elucidates the three-dimensional shape of the molecule. |
| ³³S NMR | Direct probing of the sulfur electronic environment mdpi.com | Provides unique insight into the sulfur atom's bonding and oxidation state. dntb.gov.uamorressier.comchemaxon.com |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pathways, structural confirmation youtube.commdpi.com | Reveals details about molecular stability and bond strengths. |
Expanded Computational Investigations into Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to investigate the reaction mechanisms relevant to this compound. whiterose.ac.uk Future research in this area can provide insights that are difficult or impossible to obtain through experimentation alone.
DFT calculations can be employed to model the proposed synthetic routes, helping to identify the most energetically favorable pathways and predict the structures of transition states and intermediates. nih.govsquarespace.comacs.org For instance, in the copper-catalyzed synthesis, computational studies could elucidate the nature of the active copper species and the mechanism of reductive elimination that forms the C-S bond. nih.gov
The reactivity of the cyclopropylmethyl group is a particularly interesting area for computational study. The cyclopropylmethyl radical is known to undergo rapid ring-opening to the but-3-enyl radical. rsc.org DFT calculations can determine the activation barrier for this process in the context of the full molecule and under various reaction conditions. This would be crucial for understanding and predicting the outcomes of radical reactions involving this compound.
Furthermore, computational models can predict the spectroscopic properties of the molecule, such as its NMR chemical shifts and vibrational frequencies. chemaxon.com Comparing these predicted spectra with experimental data can provide a high level of confidence in the structural assignment. chemaxon.com DFT can also be used to explore the molecule's conformational landscape, identifying the lowest energy conformers and the barriers to their interconversion.
| Computational Method | Research Focus | Expected Insights |
| DFT Transition State Search | Synthesis of this compound | Energetic profiles of reaction pathways, identification of rate-determining steps. squarespace.comacs.org |
| DFT Molecular Dynamics | Reactivity of the cyclopropylmethyl group | Activation energies for ring-opening, prediction of rearrangement products. rsc.org |
| GIAO-DFT | NMR chemical shift prediction | Validation of experimental spectra, deeper understanding of electronic structure. chemaxon.com |
| NBO Analysis | Bonding and electronic structure | Charge distribution, nature of the sulfur-carbon bonds. researchgate.net |
Focused Exploration of Undiscovered Chemical Reactivities
The unique combination of functional groups in this compound suggests a rich and largely unexplored reactive landscape. Future research should systematically investigate the chemical transformations that this molecule can undergo.
The thioether linkage is susceptible to oxidation, which could lead to the corresponding sulfoxide (B87167) and sulfone. nih.govnih.gov The selective oxidation of the thioether in the presence of the phenol group, or vice versa, would be a key challenge to address. The development of chemoselective oxidation methods would be a valuable contribution. The mechanism of such oxidations, particularly with environmentally benign oxidants like H₂O₂, could be investigated in detail. nih.govnih.gov
The phenolic hydroxyl group opens up another set of reactive possibilities. It can be alkylated, acylated, or used to direct ortho-lithiation for the introduction of further substituents on the aromatic ring. The interplay between the reactivity of the phenol and the thioether will be a central theme of these investigations.
The reactivity of the cyclopropylmethyl group itself is a fascinating area for exploration. acs.org As mentioned, the cyclopropylmethyl radical can rearrange. rsc.org Inducing radical formation, for example through photochemical methods, could lead to novel rearranged products. Additionally, the cyclopropyl (B3062369) group can participate in certain transition metal-catalyzed reactions, potentially leading to ring-opening and the formation of more complex structures.
Finally, the reactivity of the molecule as a whole in the context of its potential applications, such as in polymerization or as a building block in medicinal chemistry, should be explored. google.com For instance, the phenol could be a site for polymerization, leading to novel sulfur-containing polymers with interesting material properties.
| Functional Group | Potential Reaction | Significance |
| Thioether | Selective oxidation to sulfoxide/sulfone nih.govnih.gov | Access to new derivatives with potentially different biological activities or material properties. |
| Phenol | O-alkylation/acylation, ortho-functionalization | Introduction of diverse functional groups, building block for larger molecules. |
| Cyclopropylmethyl | Radical-induced ring-opening rearrangement rsc.org | Synthesis of novel and more complex molecular scaffolds. |
| Aromatic Ring | Electrophilic aromatic substitution | Functionalization of the benzene (B151609) ring to modulate properties. |
Integration with Emerging Technologies in Chemical Research
The future of research on this compound and related molecules will be significantly shaped by the integration of emerging technologies. These technologies promise to accelerate the pace of discovery and enable investigations that are currently impractical.
Flow chemistry is one such technology that could revolutionize the synthesis of this compound. rsc.orgresearchgate.netresearchgate.netnih.govmdpi.com Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or fast reactions. rsc.orgresearchgate.netnih.gov The multi-step synthesis of this compound could be streamlined into a single, automated flow process, from starting materials to the purified product. researchgate.netresearchgate.net
Machine learning and artificial intelligence (AI) are also poised to make a major impact. researchgate.netsaiwa.airesearchgate.netmdpi.com AI algorithms can be trained on existing chemical reaction data to predict the optimal conditions for the synthesis of this compound, minimizing the need for extensive trial-and-error experimentation. saiwa.aimdpi.com Machine learning models can also predict the properties of the molecule and its derivatives, helping to guide research efforts towards compounds with desired characteristics. researchgate.netresearchgate.netnih.gov For instance, a model could be developed to predict the antioxidant potential of a series of related phenolic thioethers, allowing researchers to focus their synthetic efforts on the most promising candidates.
| Technology | Application to this compound Research | Potential Impact |
| Flow Chemistry | Automated, continuous synthesis rsc.orgresearchgate.netresearchgate.netnih.govmdpi.com | Increased efficiency, safety, and scalability of synthesis. |
| Machine Learning | Prediction of reaction outcomes and properties researchgate.netsaiwa.airesearchgate.netmdpi.com | Accelerated discovery of optimal synthetic routes and novel derivatives. |
| Automated Synthesis | High-throughput synthesis and screening of derivatives | Rapid exploration of structure-activity relationships. |
| Integrated Systems | Closed-loop discovery platforms (AI + Automation) | Autonomous design, synthesis, and testing of new compounds. |
Q & A
Q. What are the recommended synthetic routes for 3-[(Cyclopropylmethyl)sulfanyl]phenol, and how can purity be optimized?
A common approach involves nucleophilic substitution between a phenol derivative (e.g., 3-mercaptophenol) and cyclopropylmethyl bromide in the presence of a base like K₂CO₃ or NaOH. The reaction typically proceeds in anhydrous solvents such as DMF or THF under nitrogen to prevent oxidation of the thiol group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Contaminants like unreacted starting materials or disulfide byproducts must be monitored via TLC or HPLC .
Q. How should researchers characterize the stability of this compound under varying experimental conditions?
Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures.
- pH sensitivity : Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy or LC-MS.
- Light sensitivity : Expose to UV/visible light and track changes in NMR or IR spectra.
- Oxidative stability : Test in the presence of H₂O₂ or O₂ to evaluate thiol group susceptibility. Document half-life under each condition .
Q. What spectroscopic techniques are most effective for structural confirmation?
- NMR : ¹H and ¹³C NMR to confirm cyclopropylmethyl and sulfanyl group integration (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, aromatic protons at δ 6.5–7.5 ppm).
- FT-IR : Peaks at ~2550 cm⁻¹ (S-H stretch, if present) and 1250 cm⁻¹ (C-S bond).
- High-resolution mass spectrometry (HRMS) : To verify molecular ion [M+H]⁺ or [M-H]⁻ with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the sulfanyl group in electrophilic substitution reactions?
Discrepancies may arise from solvent polarity, steric effects of the cyclopropylmethyl group, or competing reaction pathways. Methodological strategies include:
- Kinetic studies : Compare reaction rates under varying conditions (e.g., polar aprotic vs. protic solvents).
- Computational modeling : Use DFT calculations (e.g., Gaussian) to map transition states and identify steric/electronic barriers.
- Isotopic labeling : Track sulfanyl group participation using ³⁴S isotopes in LC-MS/MS .
Q. What catalytic systems enhance the regioselectivity of this compound in cross-coupling reactions?
- Palladium catalysts : Pd(OAc)₂ with ligands like XPhos or SPhos for Suzuki-Miyaura coupling.
- Copper-mediated systems : CuI and 1,10-phenanthroline for Ullmann-type C-S bond formation.
- Lewis acid catalysis : AlCl₃ or FeCl₃ to direct electrophilic attack to the para position relative to the sulfanyl group. Optimize solvent (e.g., DCE for low polarity) and temperature (40–80°C) to minimize side reactions .
Q. How can researchers design assays to evaluate the biological activity of this compound against fungal pathogens?
- Antifungal susceptibility testing : Use microbroth dilution (CLSI M38 protocol) to determine MIC values against Candida or Aspergillus strains.
- Mode of action studies : Perform sorbitol protection assays to test for cell wall disruption (e.g., add sorbitol and monitor growth via OD₆₀₀).
- Synergistic studies : Combine with fluconazole or amphotericin B and calculate fractional inhibitory concentration (FIC) indices .
Q. What advanced computational tools predict the compound’s pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), bioavailability (Lipinski’s Rule of Five), and cytochrome P450 interactions.
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets like fungal lanosterol 14α-demethylase.
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
Data Analysis and Contradiction Resolution
Q. How should conflicting spectral data (e.g., NMR shifts) from different laboratories be reconciled?
- Standardization : Ensure all labs use the same solvent (e.g., CDCl₃ vs. DMSO-d₆) and internal reference (TMS).
- Collaborative validation : Share raw FID files and reprocess using identical parameters (e.g., line broadening, phase correction).
- Synchrotron-assisted techniques : Utilize high-field NMR (>600 MHz) or cryoprobes to resolve overlapping peaks .
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?
- Non-linear regression : Fit data to a four-parameter logistic model (IC₅₀ calculation) using GraphPad Prism.
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).
- Principal component analysis (PCA) : Identify outliers or clustering in high-throughput screening datasets .
Methodological Best Practices
Q. How can researchers ensure reproducibility in scaled-up synthesis?
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.
- Quality by Design (QbD) : Define critical process parameters (CPPs) via DOE (e.g., temperature, stoichiometry).
- Batch records : Document deviations (e.g., solvent lot variations) and their impact on yield/purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
